Cas no 1355232-41-5 (6-Dipropylamino-2-methyl-nicotinic acid methyl ester)
6-Dipropylamino-2-methyl-nicotinic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 6-Dipropylamino-2-methyl-nicotinic acid methyl ester
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- Inchi: 1S/C14H22N2O2/c1-5-9-16(10-6-2)13-8-7-12(11(3)15-13)14(17)18-4/h7-8H,5-6,9-10H2,1-4H3
- InChI Key: VVZSHSOVYQPEBS-UHFFFAOYSA-N
- SMILES: C1(C)=NC(N(CCC)CCC)=CC=C1C(OC)=O
Computed Properties
- Exact Mass: 250.168
- Monoisotopic Mass: 250.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4A^2
6-Dipropylamino-2-methyl-nicotinic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500382-1g |
Methyl6-(dipropylamino)-2-methylnicotinate |
1355232-41-5 | 97% | 1g |
$1061 | 2022-06-13 |
6-Dipropylamino-2-methyl-nicotinic acid methyl ester Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-Dipropylamino-2-methyl-nicotinic acid methyl ester
Introduction to 6-Dipropylamino-2-methyl-nicotinic Acid Methyl Ester (CAS No. 1355232-41-5)
6-Dipropylamino-2-methyl-nicotinic acid methyl ester, with the chemical formula C12H20N2O2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 1355232-41-5, has garnered attention due to its unique structural properties and potential biological activities. The presence of both amino and ester functional groups in its molecular structure makes it a versatile candidate for further chemical modifications and biological evaluations.
The synthesis of 6-Dipropylamino-2-methyl-nicotinic acid methyl ester involves a series of well-established organic reactions, including condensation, alkylation, and esterification. These steps are critical in ensuring the formation of the desired product with high purity and yield. The compound's structural framework, featuring a nicotinic acid backbone with substituents at the 6th and 2nd positions, suggests potential interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in nicotinic acid derivatives due to their reported pharmacological effects. Nicotinic acid, also known as niacin, is well-known for its cholesterol-lowering properties and its role in managing hyperlipidemia. Derivatives of nicotinic acid have been explored for their potential in treating various diseases, including cardiovascular disorders and neurodegenerative conditions. The addition of bulky groups like dipropylamino at the 6th position in 6-Dipropylamino-2-methyl-nicotinic acid methyl ester may influence its solubility, bioavailability, and binding affinity to biological targets.
The methyl ester group at the carboxyl position of the compound not only enhances its stability but also opens up possibilities for further derivatization. This feature is particularly useful in drug development, where modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Researchers have been exploring various strategies to optimize the bioactivity of nicotinic acid derivatives by altering their chemical structure.
One of the most compelling aspects of studying compounds like 6-Dipropylamino-2-methyl-nicotinic acid methyl ester is their potential to serve as scaffolds for novel drug candidates. The structural motif shared by this compound with other nicotinic acid derivatives suggests that it may exhibit similar biological activities while also possessing unique characteristics due to its specific substitution pattern. This duality makes it an attractive molecule for medicinal chemists looking to develop new therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. By leveraging these computational tools, scientists can design derivatives of 6-Dipropylamino-2-methyl-nicotinic acid methyl ester that are more likely to interact effectively with desired targets. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising lead compounds.
The pharmacological profile of CAS No. 1355232-41-5 is still under investigation, but preliminary studies suggest that it may possess properties that make it useful in treating conditions such as inflammation and pain. The dipropylamino group is known to enhance binding affinity to certain receptors, which could be beneficial in developing drugs that require strong receptor interaction. Additionally, the methyl ester group may contribute to improved metabolic stability, allowing for longer half-lives and better therapeutic efficacy.
In conclusion, 6-Dipropylamino-2-methyl-nicotinic acid methyl ester represents a fascinating compound with potential applications in pharmaceuticals. Its unique structure and reported biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery of new treatments for various diseases.
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